4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one
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Overview
Description
4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran moiety and a chromenone core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction involving a suitable ketone and an aldehyde, followed by cyclization.
Final Coupling: The benzofuran and chromenone intermediates can be coupled together using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to modify the chromenone core.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one would depend on its specific biological target. Generally, compounds with benzofuran and chromenone structures can interact with various enzymes, receptors, and signaling pathways. For example, they might inhibit specific kinases, modulate receptor activity, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one: can be compared with other benzofuran derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the isopropyl group can affect its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-12(2)13-7-8-17-15(9-13)16(11-20(22)24-17)19-10-14-5-4-6-18(23-3)21(14)25-19/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNARBIBABSNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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